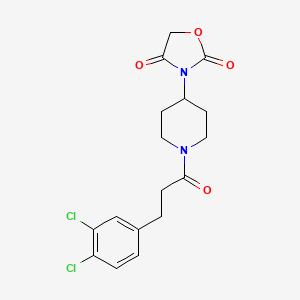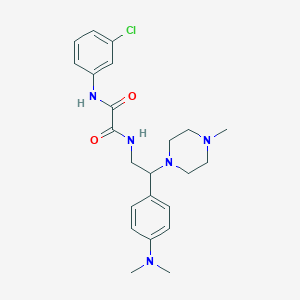
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-Allylphenol has been reported. For instance, Ferrocenylbis(phosphonites), [Fe(C5H4P(OR)2)2 (2, R = -C6H4(OMe-o); 3, R = -C6H4(C3H5-o))] were synthesized by the reaction of Fe(C5H4PCl2)2 (1) with 2-methoxyphenol and 2-allylphenol . Another method involves the synthesis of substituted N-benzoylindole via Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide .Molecular Structure Analysis
The molecular structure of 2-Allylphenol, a part of the compound , is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 134.1751 .Chemical Reactions Analysis
The reactions of N-(2-allylphenyl) benzamides with substituent ® at the positions of benzamide aryl group were initially examined. All substrates proceeded smoothly to afford the corresponding indole in moderate to good yields (62–90%) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Allylphenol, a part of the compound , include a density of 1.0±0.1 g/cm3, boiling point of 220.0±0.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 47.5±3.0 kJ/mol, flash point of 88.9±0.0 °C, and index of refraction of 1.548 .科学的研究の応用
Synthesis of Functionalized Indoles
This compound plays a crucial role in the synthesis of functionalized indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide . This method is efficient for the synthesis of substituted N-benzoylindole via Pd (II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide . The reaction shows a broad substrate scope and substituted indoles are obtained in good to excellent yields .
Synthesis of Indomethacin Precursor
The compound is used in the synthesis of the key intermediate of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) commonly used to reduce fever, pain, stiffness, and swelling .
Iodocyclization of 2-Allylphenols
The compound is involved in the iodocyclization of 2-allylphenols, a suitable method to access furans and dihydrofurans with adequate yields . This process has been optimized using water as the best solvent for the cyclization of liquid 2-allylphenols .
Synthesis of Dihydrobenzofurans
The iodocyclization reaction of 2-allylphenols is a very attractive strategy for the synthesis of dihydrobenzofurans . Dihydrobenzofuran rings are important classes of oxygen-containing heterocycles occurring in a wide variety of biologically active compounds .
Antifungal Activity
2-Allylphenol has been used in China as a fungicide for more than a decade, and it has been shown that it is a respiration inhibitor . It is effective against Botrytis cinerea, a phytopathogenic fungus that causes serious damage to the agricultural industry by infecting various important crops .
Green Chemistry
The iodocyclization reaction of 2-allylphenols, which involves the compound, is considered a part of green chemistry . This is because it uses water as a solvent, which is environmentally friendly and sustainable .
作用機序
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is used as a nucleophile in the catalytic allylation of simple ketoimines . It’s also involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Furthermore, it can undergo catalytic protodeboronation, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that boronic acids and their esters can inhibit the normal and alternative respiratory pathway of certain fungi .
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis at physiological ph is known, which can influence their bioavailability .
Result of Action
It’s known that derivatives of 2-allylphenol can inhibit the mycelial growth of certain fungi .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these esters for pharmacological purposes .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-prop-2-enylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h6-8,10-11H,1,9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVJQUXDYIOXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
857934-92-0 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-[2-(prop-2-en-1-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![(4-Bromothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2804098.png)
![N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2804099.png)

![N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2804102.png)

![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)




![(1H-benzo[d]imidazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2804117.png)
